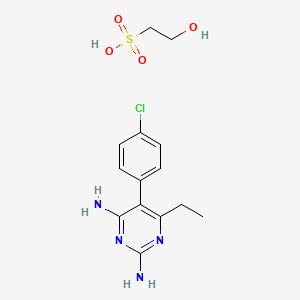

Pyrimethamine isethionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14720-95-7 |

|---|---|

Molecular Formula |

C14H19ClN4O4S |

Molecular Weight |

374.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C12H13ClN4.C2H6O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;3-1-2-7(4,5)6/h3-6H,2H2,1H3,(H4,14,15,16,17);3H,1-2H2,(H,4,5,6) |

InChI Key |

DFMXZKTVDQNLAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(CS(=O)(=O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action

Dihydrofolate Reductase (DHFR) Inhibition

The principal molecular target of pyrimethamine (B1678524) is dihydrofolate reductase (DHFR). medchemexpress.com This enzyme plays a pivotal role in cellular metabolism, making its inhibition a key strategy for antimicrobial and antineoplastic therapies.

Enzymatic Mechanism and Binding Kinetics

Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.gov THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Pyrimethamine acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF. nih.govnih.gov

The binding kinetics of pyrimethamine to DHFR have been studied in various organisms, particularly in the context of drug resistance in Plasmodium falciparum, the parasite responsible for malaria. These studies have revealed differences in the Michaelis constant (Km) for dihydrofolate and the inhibition constant (Ki) for pyrimethamine among different parasite clones, which correlates with their sensitivity to the drug.

| Clone | Sensitivity | Km for Dihydrofolate (μM) | Ki for Pyrimethamine (nM) |

| 3D7 | Sensitive | 3.2 ± 0.6 | 0.19 ± 0.08 |

| HB3 | Resistant | 42.6 ± 1.6 | 2.0 ± 0.3 |

| 7G8 | Resistant | 11.9 ± 1.2 | 8.9 ± 0.8 |

Data adapted from a study on P. falciparum clones. nih.gov

Differential Affinity for Parasitic Versus Mammalian DHFR

A critical aspect of pyrimethamine's therapeutic efficacy is its selective toxicity, which stems from its differential affinity for parasitic DHFR compared to mammalian DHFR. nih.gov Pyrimethamine binds with a much higher affinity to the DHFR of protozoan parasites like Plasmodium and Toxoplasma than to human DHFR. For instance, the DHFR from a pyrimethamine-resistant strain of Plasmodium falciparum was found to be 300 times less sensitive to inhibition by pyrimethamine than the enzyme from a sensitive strain, yet this still represents a significant affinity compared to the mammalian enzyme. nih.gov This selectivity allows for the disruption of folate metabolism in the parasite at concentrations that have a minimal effect on the host's cells.

Consequences on Folate Metabolism and Nucleic Acid Synthesis

The inhibition of DHFR by pyrimethamine leads to a depletion of the intracellular pool of THF. nih.gov This deficiency has profound consequences on cellular metabolism. Without an adequate supply of THF derivatives, the de novo synthesis of purines and thymidylate is severely hampered. nih.gov Thymidylate is a crucial component of DNA, and its scarcity directly inhibits DNA synthesis, thereby arresting cell division and proliferation. medchemexpress.com This disruption of nucleic acid synthesis is the ultimate cause of the antiparasitic effect of pyrimethamine. nih.govmedchemexpress.com

Beyond DHFR: Investigation of Additional Molecular Targets and Pathways

While DHFR is the primary target of pyrimethamine, its effects extend to other molecular pathways, often as a downstream consequence of DHFR inhibition.

Signal Transducer and Activator of Transcription 3 (STAT3) Transcriptional Activity Inhibition

Recent studies have identified pyrimethamine as an inhibitor of the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov STAT3 is a transcription factor that, when persistently activated, contributes to many pro-tumorigenic processes. mdpi.com Interestingly, pyrimethamine's inhibition of STAT3 is not due to a direct interaction with the STAT3 protein. Instead, it is a downstream effect of DHFR inhibition. nih.govnih.gov The reduction in reduced folate levels resulting from DHFR blockade leads to an inhibition of STAT3 transcriptional activity. nih.govresearchgate.net Pyrimethamine does not significantly affect STAT3 phosphorylation, its translocation to the nucleus, or its binding to DNA. nih.gov This suggests a novel mechanism of STAT3 inhibition linked to folate metabolism. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Suppression

Pyrimethamine has also been shown to suppress the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway. nih.govnih.gov NRF2 is a key mediator of the cellular response to oxidative stress, and its aberrant activation is implicated in cancer progression and resistance to therapy. nih.gov Similar to its effect on STAT3, the suppression of the NRF2 pathway by pyrimethamine is an indirect consequence of DHFR inhibition. nih.govnih.gov The disruption of one-carbon metabolism due to DHFR inactivation is required for the suppression of NRF2. nih.gov This finding underscores the critical role of one-carbon metabolism in maintaining the NRF2 signaling pathway. nih.gov

Ubiquitin-Mediated Degradation of AIMP2-DX2

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is recognized as a tumor suppressor. However, a splice variant of this protein, AIMP2 lacking exon 2 (AIMP2-DX2), is found to be highly expressed in human lung cancer, with its ratio to AIMP2 increasing as the cancer progresses. nih.gov Pyrimethamine has been shown to selectively target AIMP2-DX2 for degradation.

In studies involving lung cancer cell lines, pyrimethamine demonstrated a potent ability to reduce the levels of AIMP2-DX2. nih.gov For instance, in A549 cells engineered to express nanoluciferase-tagged AIMP2-DX2, pyrimethamine inhibited the protein with an IC50 of 0.73 µM. nih.govnih.govelsevierpure.com Furthermore, in a panel of five lung cancer cell lines with varying levels of AIMP2-DX2, pyrimethamine was most effective at suppressing the growth of H460 cells, which have high endogenous levels of AIMP2-DX2, exhibiting a GI50 of 0.01 µM. nih.govnih.govelsevierpure.com

Crucially, immunoblot assays in H460 cells confirmed that pyrimethamine's effect was specific to the AIMP2-DX2 variant; it dose-dependently decreased AIMP2-DX2 levels without affecting the levels of the tumor-suppressing AIMP2 protein. nih.govnih.govelsevierpure.com Further experimental evidence has confirmed that this reduction in AIMP2-DX2 is achieved through ubiquitination-mediated degradation. nih.govnih.gov This targeted degradation of a cancer-associated protein underscores the potential of pyrimethamine as a repurposed anticancer agent, particularly for lung cancers with high AIMP2-DX2 expression. nih.gov In vivo studies using mouse xenograft models with H460 cells have further substantiated these findings, showing significant tumor reduction upon pyrimethamine administration, comparable to the effects of taxol. nih.govnih.gov

| Cell Line | Key Characteristics | Pyrimethamine Effect | IC50/GI50 |

| A549 | Expressing nanoluciferase-tagged AIMP2-DX2 | Inhibition of AIMP2-DX2 | IC50 = 0.73 µM |

| H460 | High endogenous levels of AIMP2-DX2 | Potent growth suppression | GI50 = 0.01 µM |

p38-NF-κB Pathway Inhibition

Pyrimethamine has also been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is crucial in regulating cellular responses to stress and inflammation and is often dysregulated in cancer, contributing to cell proliferation and survival.

Research on metastatic prostate cancer cells, specifically DU145 and PC3 cell lines, has demonstrated that pyrimethamine can inhibit cell proliferation, induce cell cycle arrest in the S phase, and promote apoptosis. nih.gov The underlying mechanism for these antitumor effects has been linked to the inhibition of the p38-NF-κB axis. nih.gov In vitro and in vivo studies have shown that pyrimethamine suppresses the growth of prostate cancer by inhibiting this signaling cascade. nih.gov This identifies pyrimethamine as a novel inhibitor of p38, offering a potential therapeutic strategy for castration-resistant prostate cancer (CRPC) by targeting the cell cycle and intrinsic apoptotic signaling pathways. nih.gov While some studies have noted that pyrimethamine does not affect the transcriptional activity of NF-κB in certain contexts, its impact on the p38 component of the pathway is a key finding. nih.gov

Pharmacological Chaperoning of Mutant β-N-acetylhexosaminidase

Late-onset GM2 gangliosidosis, encompassing Tay-Sachs and Sandhoff diseases, is a group of neurodegenerative disorders caused by a deficiency of the lysosomal enzyme β-hexosaminidase A (Hex A). nih.gov This enzyme is a heterodimer composed of α and β subunits. nih.gov Mutations in the genes encoding these subunits can lead to misfolded proteins that are retained and degraded by the endoplasmic reticulum's quality control system, preventing them from reaching the lysosome to perform their function. nih.gov

Pyrimethamine has been identified as a pharmacological chaperone (PC) for certain mutant forms of Hex A. nih.gov PCs are small molecules that can bind to and stabilize the conformation of mutant proteins, facilitating their proper folding and transport. nih.gov A screening of FDA-approved compounds identified pyrimethamine as a potent inhibitor of Hex A, a common characteristic of pharmacological chaperones. nih.gov

In cell lines derived from patients with late-onset Tay-Sachs and Sandhoff diseases, treatment with pyrimethamine led to significant increases in residual Hex A activity. nih.gov This effect was observed in cells with various mutations, including the common αG269S mutation and several β-subunit mutations. nih.gov Notably, pyrimethamine, which binds to the active site in domain II of the enzyme, was also effective for some domain I β-mutants. nih.gov This suggests that pyrimethamine acts as a mutation-specific PC, capable of variably enhancing the levels of functional lysosomal Hex A in cells from patients with late-onset GM2 gangliosidosis. nih.gov

Further research into derivatives of pyrimethamine has sought to improve its chaperoning efficacy. nih.gov While the amino groups of pyrimethamine were found to be critical for its inhibitory activity, modifications to the chloro and ethyl groups had varying effects on its IC50 value. nih.gov Interestingly, a derivative lacking the chlorine atom, despite having a higher IC50, demonstrated a 25% greater enhancement of enzyme activity in patient cells at higher concentrations, with reduced toxicity. nih.gov This highlights the importance of the phenyl group in modulating the chaperoning efficacy and safety profile of pyrimethamine-based compounds. nih.gov

Molecular Basis of Drug Resistance

Dihydrofolate Reductase (DHFR) Gene Mutations in Pathogens

Resistance to pyrimethamine (B1678524) is fundamentally linked to point mutations within the dhfr gene of pathogens like Plasmodium falciparum. nih.gov These mutations are not random but occur at specific codons, leading to amino acid substitutions that directly interfere with the drug's binding. The accumulation of these mutations correlates with increasing levels of resistance. nih.govnih.gov

The molecular basis of pyrimethamine resistance is well-characterized and is associated with a series of point mutations in the dhfr gene. nih.gov The initial and most critical mutation often occurs at codon 108, changing a serine to an asparagine (S108N). nih.govresearchgate.net This single mutation can decrease sensitivity to pyrimethamine by up to 100-fold. researchgate.net

Further resistance develops through the stepwise acquisition of additional mutations. researchgate.net These include changes at codon 51 (Asparagine to Isoleucine, N51I), codon 59 (Cysteine to Arginine, C59R), and codon 164 (Isoleucine to Leucine, I164L). researchgate.netnih.gov The presence of a second mutation at either codon 51 or 59, in addition to the S108N mutation, confers a higher level of resistance. nih.gov The accumulation of these changes leads to double, triple, and quadruple mutants, with the quadruple mutant (N51I, C59R, S108N, I164L) conferring the most severe resistance. researchgate.netsemanticscholar.org These specific mutations are reliable genetic markers that can help predict the clinical outcome of treatments involving pyrimethamine. nih.gov

| Codon Position | Wild-Type Amino Acid | Common Mutant Amino Acid(s) | Associated Resistance Level |

| 108 | Serine (Ser) | Asparagine (Asn) or Threonine (Thr) | Key initial mutation, moderate resistance nih.govresearchgate.net |

| 51 | Asparagine (Asn) | Isoleucine (Ile) | Contributes to higher resistance in combination with S108N nih.govnih.gov |

| 59 | Cysteine (Cys) | Arginine (Arg) | Contributes to higher resistance in combination with S108N nih.govnih.gov |

| 164 | Isoleucine (Ile) | Leucine (Leu) | Found in highly resistant quadruple mutants researchgate.netnih.gov |

This table summarizes the most frequently observed point mutations in the DHFR gene that are associated with pyrimethamine resistance.

Point mutations in the DHFR active site directly reduce the binding affinity of pyrimethamine. nih.govnih.gov The stability and affinity of pyrimethamine are inversely related to the number of mutations present in its binding site; as mutations accumulate, the binding becomes weaker. nih.govnih.gov This reduction in affinity is the core reason for resistance. For instance, the S108N mutation introduces a bulkier side chain that sterically hinders the binding of pyrimethamine. researchgate.netsemanticscholar.org

Binding free-energy calculations have shown that the total binding energy for pyrimethamine is more favorable in the wild-type enzyme than in any of the mutated versions. nih.gov In addition to reducing drug affinity, these mutations can also affect the enzyme's structural flexibility. Generally, mutations lead to an increased conformational plasticity of the DHFR enzyme. nih.govnih.gov This increased flexibility can further compromise the stable binding of the inhibitor. In some cases, mutations can also lead to the displacement of the essential cofactor NADPH, which further contributes to the reduced efficacy of the drug. nih.gov

| DHFR Variant | Effect on Pyrimethamine Binding | Impact on Enzyme Conformation |

| Wild-Type (WT) | High affinity, stable binding nih.gov | Stable, less flexible structure nih.gov |

| Single Mutant (e.g., S108N) | Significantly reduced affinity researchgate.net | Increased flexibility nih.gov |

| Double Mutant (e.g., N51I+S108N) | Further reduction in binding affinity nih.gov | Increased conformational heterogeneity nih.gov |

| Triple/Quadruple Mutant | Severely weakened binding affinity semanticscholar.orgnih.gov | Enhanced structural flexibility and mobility nih.gov |

Mutations in the DHFR gene induce significant structural and conformational changes in the enzyme that underpin pyrimethamine resistance. A primary mechanism is the alteration of the active site's shape. researchgate.net For example, in the P. vivax DHFR, the mutation from serine to asparagine at the equivalent position of 108 (Ser-117 to Asn) creates a steric conflict with the p-chlorophenyl group of pyrimethamine. nih.gov This clash forces a displacement of the inhibitor within the binding pocket. nih.gov

Computational Approaches to Elucidate Resistance Mechanisms

To gain a deeper understanding of how mutations confer resistance at an atomic level, researchers employ powerful computational techniques. These methods allow for the simulation and analysis of molecular interactions that are difficult to observe experimentally.

Molecular dynamics (MD) simulations are a cornerstone of computational studies on drug resistance. bohrium.com These simulations model the movement of every atom in the DHFR enzyme and the pyrimethamine molecule over time, providing a dynamic view of their interaction. nih.govresearchgate.net By running simulations on both wild-type (WT) and mutant forms of DHFR, scientists can compare their behavior. nih.gov

Studies have consistently used MD simulations to show that mutations weaken the binding affinity of pyrimethamine. nih.gov The simulations reveal that in mutant enzymes, the inhibitor is less stable within the binding site. nih.gov Furthermore, the presence of mutations tends to increase the innate structural flexibility and conformational plasticity of the DHFR enzyme. nih.govnih.gov This increased movement can prevent the drug from maintaining the optimal orientation required for strong, inhibitory binding. nih.gov These computational findings highlight that the stability of the pyrimethamine-DHFR complex is inversely proportional to the number of mutations present. nih.gov

Dynamic Residue Network (DRN) analysis is a sophisticated computational method that builds upon MD simulations to map the communication pathways within a protein. nih.govmdpi.com In a DRN, amino acid residues are represented as nodes, and the interactions between them are shown as edges, creating a network. nih.gov By analyzing the flow of information or "traffic" through this network, researchers can identify critical residues that are important for the protein's function and stability. mdpi.com

When applied to pyrimethamine resistance, DRN analysis reveals how mutations alter the internal communication of the DHFR enzyme. nih.gov The analysis can distinguish the unique interaction profiles of wild-type DHFR from its drug-resistant mutant forms. nih.govmdpi.com It has been shown that mutations can change the connectivity and communication patterns of residues both within the active site and in more distant domains. mdpi.com These altered communication networks underlie the experimentally observed differences in enzyme activity and drug affinity, providing a new perspective on the allosteric effects of resistance mutations. semanticscholar.org

Mechanisms of Cross-Resistance to Other Antifolate Agents

Cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds, is a critical consideration in antimicrobial chemotherapy. In the context of pyrimethamine, cross-resistance to other antifolate agents is a well-documented phenomenon, primarily mediated by mutations in the dihydrofolate reductase (dhfr) gene of parasites like Plasmodium falciparum. nih.govnih.govpnas.org

The mechanism of cross-resistance is intrinsically linked to the molecular basis of pyrimethamine resistance itself. The dhfr gene encodes the enzyme dihydrofolate reductase, a crucial component of the folate biosynthetic pathway, which is essential for DNA synthesis. frontiersin.orgnih.gov Pyrimethamine and other antifolates act by inhibiting this enzyme. frontiersin.org Specific point mutations in the dhfr gene can alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of these drugs without significantly compromising the enzyme's natural function. researchgate.net

The pattern of cross-resistance is not uniform and depends on the specific mutations present in the dhfr gene. Different antifolates have distinct chemical structures, leading to variations in how they interact with the DHFR active site. nih.govpnas.org Consequently, a particular mutation may confer high-level resistance to one drug while having a lesser effect on another.

A notable example of differential cross-resistance is observed between pyrimethamine and cycloguanil (B1669406), the active metabolite of proguanil. nih.govpnas.org Research has shown that parasites with a single S108N mutation in the DHFR enzyme exhibit significant resistance to pyrimethamine but only a moderate decrease in susceptibility to cycloguanil. nih.gov Conversely, parasites harboring a combination of A16V and S108T mutations are resistant to cycloguanil but remain susceptible to pyrimethamine. nih.govpnas.org Significant cross-resistance to both pyrimethamine and cycloguanil emerges in parasites that have mutations including S108N and I164L. nih.govpnas.org This differential susceptibility is attributed to the fine structural differences between pyrimethamine and cycloguanil and how they bind within the active site of the DHFR enzyme. nih.govpnas.org

The combination of pyrimethamine with sulfadoxine (B1681781), another antifolate that inhibits dihydropteroate (B1496061) synthase (DHPS), has been widely used. While resistance to sulfadoxine is linked to mutations in the dhps gene, the development of resistance to the combination therapy is often driven by mutations in both dhfr and dhps. nih.govnih.gov Studies have indicated that there may not be direct cross-resistance between sulfadoxine and other sulfonamides in all cases. nih.govmahidol.ac.th However, the presence of mutations in both genes can lead to high-level resistance to the sulfadoxine-pyrimethamine (B1208122) combination. nih.gov

Furthermore, some evidence suggests a degree of cross-resistance between pyrimethamine and amethopterin (B1665966), another DHFR inhibitor, even though amethopterin has not been used as an antimalarial. nih.govmahidol.ac.th This highlights that the structural similarities and shared mode of action among DHFR inhibitors can lead to a broader spectrum of cross-resistance. mahidol.ac.th The widespread use of the antibiotic trimethoprim, which also targets DHFR, may also contribute to the selection and maintenance of pyrimethamine-resistant parasite populations. nih.gov

The accumulation of multiple mutations in the dhfr gene generally leads to higher levels of resistance and broader cross-resistance to various antifolates. For instance, the triple mutant (N51I, C59R, and S108N) and quadruple mutant (N51I, C59R, S108N, and I164L) in P. falciparum DHFR are associated with high-level resistance to pyrimethamine and significant cross-resistance to other antifolates. researchgate.netnih.gov

The table below summarizes the impact of key dhfr mutations on the resistance levels to pyrimethamine and other antifolate agents.

| DHFR Mutation(s) | Resistance to Pyrimethamine | Cross-Resistance to Cycloguanil | Cross-Resistance to Sulfadoxine-Pyrimethamine |

| S108N | High | Moderate | Moderate (enhanced with DHPS mutations) |

| A16V + S108T | Low/None | High | Low |

| N51I + C59R + S108N | Very High | High | Very High (enhanced with DHPS mutations) |

| S108N + I164L | Very High | Very High | Very High (enhanced with DHPS mutations) |

In-Depth Analysis of Pyrimethamine Isethionate Reveals Limited Scope for Independent Structure-Activity Relationship Studies

Initial investigations into the chemical compound "this compound" confirm its existence primarily as a salt form of the well-known antiprotozoal drug, pyrimethamine. While this form is utilized in research settings, a comprehensive review of scientific literature indicates a significant lack of specific data pertaining to its independent structure-activity relationship (SAR) and rational drug design, as outlined in the requested study focus.

"this compound" is documented in various chemical and research databases. It is often employed in laboratory studies where a water-soluble formulation of pyrimethamine is required for in vitro or in vivo experiments. For instance, research on Plasmodium falciparum has utilized this compound dissolved in distilled water to test its efficacy. ucl.ac.ukresearchgate.net Similarly, toxicological studies in rats have administered the compound in a solution of N,N-Dimethylacetamide (DMAA). researchgate.netresearchgate.netnih.gov The Global Substance Registration System (GSRS) also lists "this compound," confirming its recognition as a distinct chemical entity.

However, the core of the requested article—a detailed exploration of the Structure-Activity Relationship (SAR) and Rational Drug Design of this compound—cannot be fulfilled with scientific accuracy. Extensive searches have yielded no specific studies on Quantitative Structure-Activity Relationships (QSAR), Comparative Molecular Field Analysis (CoMFA), or predictive modeling for the inhibitory activity of the isethionate salt itself.

The available body of research consistently focuses on the parent molecule, pyrimethamine. The design and synthesis of novel derivatives with enhanced inhibitory action against dihydrofolate reductase (DHFR), improved selectivity, and the capacity to overcome drug resistance are invariably centered on modifications of the pyrimethamine structure. There is no evidence in the reviewed literature of such studies being conducted on the isethionate salt or of derivatives being synthesized from it. Furthermore, no link has been established between "this compound" and the NRF2 molecular target.

The isethionate component of the compound functions as a counter-ion, enhancing the solubility of pyrimethamine. The pharmacologically active component, and therefore the subject of all relevant SAR and drug design studies, remains the pyrimethamine molecule.

Given the absence of specific research data on the outlined topics for "this compound," a scientifically robust and informative article adhering strictly to the provided structure cannot be generated. It is recommended to pivot the focus to "Pyrimethamine" to explore the extensive and detailed research available on its structure-activity relationship and rational drug design.

Structure Activity Relationship Sar and Rational Drug Design

Molecular Modeling and Docking Studies of Pyrimethamine (B1678524) Analogs

Molecular modeling and docking studies are pivotal in the rational design of novel pyrimethamine analogs, particularly for overcoming the challenge of drug resistance in pathogens like Plasmodium falciparum, the primary causative agent of human malaria. nih.govnih.govresearchgate.net Pyrimethamine's therapeutic action is the selective inhibition of the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. nih.govresearchgate.net However, resistance emerges primarily through point mutations in the DHFR domain, which reduce the binding affinity of the drug. manchester.ac.uk Computational techniques allow for the detailed exploration of the interactions between inhibitors and the DHFR active site, providing a structural basis for understanding resistance mechanisms and guiding the synthesis of more robust and effective analogs. malariaworld.orgmdpi.com

Detailed Research Findings

The development of pyrimethamine resistance in P. falciparum is a stepwise process, often initiated by a mutation at residue 108 (S108N) in the DHFR active site. researchgate.netmanchester.ac.uk This initial mutation can be followed by others, such as C59R, N51I, and I164L, leading to double, triple, and quadruple mutants with significantly higher levels of resistance. mdpi.com The S108N mutation, for instance, introduces a bulkier asparagine residue that sterically clashes with the p-chlorophenyl group of pyrimethamine, weakening its binding. nih.govresearchgate.net

Rational drug design strategies have utilized this structural knowledge. One successful approach involved creating analogs with substituents at the meta-position of the phenyl ring instead of the traditional para-position. nih.govmanchester.ac.uk This modification was designed to avoid the unfavorable steric clash with the mutant side chain at position 108. nih.govresearchgate.net Homology models of the 3D structure of DHFR-TS have been instrumental in designing these inhibitors. nih.govmanchester.ac.uk

Studies have shown that meta-substituted analogs are not only effective against the S108N single mutant but also show potent activity against more complex, highly resistant mutant forms of the enzyme. nih.govnih.gov For example, the meta-chloro and meta-bromo analogs of pyrimethamine have demonstrated significantly lower inhibition constants (Kᵢ) against both wild-type and various mutant DHFR enzymes compared to pyrimethamine itself. nih.govnih.gov The meta-bromo analog, in particular, was found to be a powerful inhibitor of the highly resistant quadruple-mutant DHFR. nih.govmanchester.ac.uk

| Compound | Wild-Type (Kᵢ, nM) | Double Mutant (C59R+S108N) (Kᵢ, nM) | Quadruple Mutant (N51I+C59R+S108N+I164L) (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Pyrimethamine | 1.5 | 71.7 - 72.3 | 859 | nih.govnih.gov |

| m-Methoxy Pyrimethamine | 1.07 | 14.0 | - | nih.gov |

| m-Chloro Pyrimethamine | 0.30 | 2.40 | - | nih.gov |

| m-Bromo Pyrimethamine | - | - | 5.1 | nih.gov |

Molecular docking simulations have further elucidated the binding modes of these analogs. Using programs like AutoDock and Molegro Virtual Docker, researchers have screened libraries of pyrimethamine derivatives against DHFR crystal structures, such as the quadruple mutant (PDB ID: 1J3K). malariaworld.orgnih.gov These studies predict the binding affinity and orientation of ligands within the enzyme's active site. nih.govresearchgate.net For instance, a docking study of 26 pyrimethamine analogs identified a compound (PubChem CID 10476801) with a significantly lower docking energy (-11.48 kcal/mol) compared to other analogs, indicating a potentially higher binding affinity. nih.govnih.gov Another study designed a novel derivative, A-04, which exhibited a superior docking score (re-rank score of -128.458 kcal/mol). malariaworld.org

| Compound | Target | Docking Score | Docking Program | Reference |

|---|---|---|---|---|

| CID 10476801 | Quadruple Mutant PfDHFR | -11.48 kcal/mol (Binding Energy) | AutoDock | nih.govnih.gov |

| C-04 | PfDHFR Mutants | -113.748 kcal/mol (Re-rank Score) | Molegro Virtual Docker | malariaworld.org |

| A-04 | PfDHFR Mutants | -128.458 kcal/mol (Re-rank Score) | Molegro Virtual Docker | malariaworld.org |

Beyond simple docking, more advanced computational methods like Molecular Dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA) provide deeper insights into the dynamic nature of protein-ligand interactions. malariaworld.orgmdpi.com These studies have confirmed the importance of key active site residues in the binding of inhibitors. For both wild-type and mutant PfDHFR, residues Asp54 and Phe58 were identified as crucial for the binding of potent inhibitors. malariaworld.org In the quadruple mutant, additional interactions with Arg59 and Arg122 were observed. malariaworld.org Docking studies have also highlighted the formation of specific hydrogen bonds that stabilize the inhibitor-enzyme complex; for example, compound CID 10476801 was shown to form a hydrogen bond with the residue Asp54. researchgate.netnih.gov These computational approaches not only explain the structural basis of resistance but also provide a robust framework for the ongoing design of next-generation antifolate drugs. malariaworld.org

Preclinical Pharmacodynamic and Efficacy Investigations in Vitro and Animal Models

Cellular Model Studies

In vitro studies using various cancer cell lines have been instrumental in elucidating the preclinical pharmacodynamic profile of pyrimethamine (B1678524). These investigations have explored its effects on fundamental cellular processes, including cell viability, proliferation, cell cycle regulation, and the induction of cell death pathways.

Pyrimethamine has demonstrated significant inhibitory effects on the growth and proliferation of various cancer cell lines. In studies on colorectal cancer (CRC), pyrimethamine was shown to inhibit the growth of HCT116, DLD1, RKO, SW480, and HT29 cells in a dose-dependent manner, as measured by CCK8 assays. nih.gov The clonogenic potential, or the ability of a single cell to grow into a colony, of HCT116 and SW480 CRC cells was also effectively suppressed by pyrimethamine treatment. nih.gov

Similar antiproliferative activity has been observed in other cancer types. In chronic myelogenous leukemia (CML) cell lines, including KBM-5, THP-1, K562, LAMA84, and KCL22, pyrimethamine exhibited marked inhibitory action on cell viability. nih.gov Furthermore, research on ovarian cancer has confirmed that pyrimethamine can significantly inhibit cell growth. nih.gov The primary mechanism for this antiproliferative effect is attributed to its function as a dihydrofolate reductase (DHFR) inhibitor, which blocks the synthesis of essential precursors for DNA synthesis, thereby impeding cell multiplication. nih.govdrugbank.com

Table 1: Effect of Pyrimethamine on Cancer Cell Line Growth

| Cell Line | Cancer Type | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| HCT116, DLD1, RKO, SW480, HT29 | Colorectal Cancer | CCK8 | Dose-dependent growth inhibition | nih.gov |

| HCT116, SW480 | Colorectal Cancer | Colony Formation | Inhibition of clonogenic growth | nih.gov |

| KBM-5, THP-1, K562, LAMA84, KCL22 | Chronic Myelogenous Leukemia | MTT | Marked inhibition of cell viability | nih.gov |

Investigations into the effect of pyrimethamine on cell cycle distribution have revealed its ability to induce cell cycle arrest, a key mechanism for its anticancer effects. In colorectal cancer cells (HCT116 and SW480), treatment with pyrimethamine led to a significant increase in the proportion of cells in the S-phase of the cell cycle, as determined by flow cytometry. nih.gov This indicates that pyrimethamine inhibits cell growth by inducing S-phase arrest, a finding consistent with previous reports in prostate cancer models. nih.gov

Table 2: Pyrimethamine-Induced Cell Cycle Arrest in Cancer Models

| Cancer Type | Cell Line(s) | Phase of Arrest | Analytical Method | Reference |

|---|---|---|---|---|

| Colorectal Cancer | HCT116, SW480 | S-phase | Flow Cytometry | nih.gov |

| Ovarian Cancer | Not Specified | Not Specified | Not Specified | nih.gov |

The ultimate fate of cancer cells following pyrimethamine-induced growth inhibition and cell cycle arrest varies between cancer types, involving either cellular senescence or apoptosis.

In colorectal cancer (CRC) models, pyrimethamine was found to induce cellular senescence rather than apoptosis. nih.govnih.gov Following long-term cell cycle arrest, CRC cells treated with pyrimethamine showed positive staining for senescence-associated β-galactosidase. nih.govnih.gov Even at high concentrations and after prolonged exposure, pyrimethamine did not induce significant apoptosis in CRC cells. nih.gov The mechanism is believed to involve the p38MAPK-p53 signaling axis, where the activation of the tumor suppressor p53 can lead to cellular senescence. nih.govnih.gov

Conversely, in other cancer models, apoptosis is the primary mechanism of pyrimethamine-induced cell death. In human ovarian cancer cells, pyrimethamine significantly induced apoptosis, which was associated with increased expression of caspase-9 and decreased expression of X-linked inhibitor of apoptosis protein (XIAP). nih.gov Similarly, in chronic myelogenous leukemia (CML) cells, pyrimethamine treatment led to apoptosis, confirmed by Annexin V and TUNEL assays. nih.gov The study in CML also revealed that pyrimethamine can trigger sustained autophagy, and that inhibiting this autophagy sensitized the tumor cells to pyrimethamine-induced apoptosis. nih.govnih.gov

Beyond its direct effects on tumor cells, pyrimethamine has been shown to exert immunomodulatory effects that can enhance the host's anti-tumor immune response. healthline.com A key finding in colorectal cancer research is that pyrimethamine can boost CD8+ T-cell mediated cytotoxicity. nih.govnih.gov CD8+ T-cells are critical for recognizing and killing cancer cells. childrenshospital.org

In a co-culture system, while pyrimethamine treatment did not change the total number of CD8+ T-cells, it significantly increased the proportion of activated CD8+ T-cells. nih.gov This activation was evidenced by the notably increased transcription levels of the cytokines interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) in the tumor microenvironment. nih.gov These cytokines are crucial for the cytotoxic function of CD8+ T-cells. nih.gov These findings suggest that pyrimethamine not only impedes cancer growth directly but also enhances the immune system's ability to fight the tumor. nih.govnih.gov

In Vivo Efficacy Studies in Animal Models

The antitumor potential of pyrimethamine observed in cellular models has been further evaluated in preclinical animal studies, primarily utilizing mouse xenograft models.

In vivo experiments have consistently demonstrated the antitumor activity of pyrimethamine. nih.govnih.gov A systematic review confirmed that pyrimethamine has been shown to reduce tumor burden in various mouse cancer models. nih.gov

In a colorectal cancer xenograft model, the administration of pyrimethamine resulted in significant antitumor activity. nih.govnih.gov This in vivo effect is attributed to a dual mechanism: the direct inhibition of tumor cell growth through the induction of senescence and the enhancement of CD8+ T-cell mediated cytotoxicity within the tumor microenvironment. nih.gov

Similarly, in studies using two distinct intraperitoneal ovarian carcinoma models in nude mice, pyrimethamine treatment manifested significant antitumor activity. nih.gov The therapeutic effect was characterized by the inhibition of tumor growth, which consequently led to a prolongation of the survival time of the tumor-bearing mice. nih.gov The antitumor effects in this model were linked to enhanced apoptosis of tumor cells and the inhibition of intratumoral microvessel growth. nih.gov

Antiparasitic Efficacy in Murine Models of Infection (e.g., Toxoplasmosis)

No specific studies detailing the antiparasitic efficacy of pyrimethamine isethionate in murine models of infections such as toxoplasmosis were identified in the available literature. Research in this area has predominantly utilized the base form of pyrimethamine.

Pharmacological Chaperone Activity in Disease Models

There is no available research that specifically investigates the pharmacological chaperone activity of this compound in any disease models. Studies exploring the chaperone potential of pyrimethamine have not specified the use of the isethionate salt.

Preclinical Pharmacokinetics in Animal Models

Specific pharmacokinetic data for this compound in animal models is not described in the scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Systems

Detailed studies characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound specifically are not available. Pharmacokinetic research has been conducted on pyrimethamine, but these findings cannot be directly attributed to the isethionate salt without specific investigation.

Comparative Pharmacokinetic Profiles Across Animal Species

No literature was found that provides a comparative analysis of the pharmacokinetic profile of this compound across different animal species.

Advanced Drug Delivery Systems

Nanotechnology-Based Delivery Approaches

Nanotechnology offers a versatile platform for the development of sophisticated drug delivery systems. By encapsulating pyrimethamine (B1678524) within nanocarriers, it is possible to control its release, target specific sites of action, and protect the drug from premature degradation.

Development and Characterization of Pyrimethamine-Loaded Nanocapsules (e.g., Lipid-Core Nanocapsules)

Pyrimethamine-loaded lipid-core nanocapsules represent a promising strategy to improve the drug's efficacy. These nanocapsules are typically composed of a lipid core, which can be either solid or liquid at room temperature, surrounded by a polymeric shell. The development of these nanocarriers involves techniques such as interfacial deposition of a preformed polymer or nanoprecipitation.

Research has demonstrated the successful encapsulation of pyrimethamine within lipid-core nanocapsules, leading to improved therapeutic outcomes. For instance, a study focusing on the treatment of toxoplasmosis found that mice treated with pyrimethamine-loaded lipid-core nanocapsules exhibited a higher survival rate compared to those treated with the non-encapsulated drug. pharmaexcipients.com This enhancement is attributed to the ability of nanocapsules to alter the biodistribution of the drug, potentially increasing its concentration at the site of infection.

The characterization of these nanocapsules is crucial to ensure their quality and performance. Key parameters that are evaluated include:

Particle Size and Polydispersity Index (PDI): The size of the nanocapsules influences their stability, biodistribution, and cellular uptake. A narrow size distribution, indicated by a low PDI, is desirable for uniform performance.

Zeta Potential: This parameter measures the surface charge of the nanocapsules and is an indicator of their stability in suspension. A sufficiently high positive or negative zeta potential prevents aggregation.

Encapsulation Efficiency: This determines the percentage of the drug that is successfully entrapped within the nanocapsules.

Drug Release Profile: In vitro release studies are conducted to understand the rate and mechanism of pyrimethamine release from the nanocapsules over time.

Table 1: Physicochemical Characterization of Pyrimethamine-Loaded Lipid-Core Nanocapsules

| Parameter | Reported Value/Range | Reference |

| Mean Particle Size | ~193 nm | mdpi.com |

| Polydispersity Index (PDI) | < 0.2 | mdpi.com |

| Zeta Potential | Approximately -11.5 mV | mdpi.com |

| Encapsulation Efficiency | > 90% | pharmaexcipients.com |

This table presents exemplary data from studies on lipid-core nanocapsules for drug delivery and may not be specific to pyrimethamine isethionate.

Polymeric Nanoparticles for Controlled and Targeted Release

Polymeric nanoparticles are another versatile platform for the delivery of pyrimethamine. These nanoparticles can be fabricated from a wide range of biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), poloxamers, and poly(3,4-ethylenedioxythiophene) (PEDOT). nih.govresearchgate.netmdpi.com The choice of polymer and the method of preparation can be tailored to achieve specific release kinetics and targeting capabilities. mdpi.comnih.gov

One innovative approach involves the use of electroresponsive polymeric nanoparticles. For example, pyrimethamine has been successfully loaded into PEDOT nanoparticles. nih.gov These conducting polymer nanoparticles can release the encapsulated drug in a controlled manner upon the application of an electrical stimulus. nih.gov This on-demand release mechanism holds significant promise for applications where precise temporal control of drug delivery is required. nih.gov

Another strategy involves the use of nanomicelles formulated with polymers like poloxamer 407. researchgate.net These self-assembling structures can encapsulate hydrophobic drugs like pyrimethamine in their core, enhancing their solubility and stability. In vivo studies have shown that pyrimethamine-loaded nanomicelles can exhibit potent antimalarial activity. researchgate.net

The properties of polymeric nanoparticles are thoroughly characterized to ensure their suitability for drug delivery.

Table 2: Characteristics of Pyrimethamine-Loaded Polymeric Nanoparticles

| Nanoparticle Type | Polymer Used | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Drug Release Profile | Reference |

| Electroresponsive Nanoparticles | PEDOT | ~215 | -26 | 11.4 ± 1.5 | ~50% release in 30 min with electrical stimulus | nih.gov |

| Nanomicelles | Poloxamer 407 | Not specified | Not specified | Not specified | Not specified | researchgate.net |

This table provides data from specific studies on pyrimethamine-loaded polymeric nanoparticles and illustrates the range of properties that can be achieved.

Strategies for Improved Bioavailability and Compound Stability

A major challenge with pyrimethamine is its limited oral bioavailability and potential for degradation. Nanoformulations offer effective strategies to address these issues by protecting the drug and enhancing its absorption.

Nanoformulations for Protection from Degradation

Encapsulating pyrimethamine within a nanocarrier provides a protective barrier against chemical and enzymatic degradation in the gastrointestinal tract and during circulation. nih.govnih.gov This protection is crucial for maintaining the drug's structural integrity and therapeutic activity until it reaches its target site. nih.gov The polymeric shell of nanocapsules or the solid matrix of nanoparticles can shield the drug from harsh pH conditions and enzymatic attacks, thereby improving its stability. nih.govnih.gov This enhanced stability can lead to a longer shelf-life and more consistent therapeutic performance. nih.gov

Enhanced Solubility and Absorption Mechanisms

Pyrimethamine is known for its poor aqueous solubility, which is a significant factor limiting its oral absorption and bioavailability. nih.govmdpi.comresearchgate.net Nanoformulations can dramatically improve the solubility and dissolution rate of pyrimethamine through several mechanisms.

The reduction of particle size to the nanometer range significantly increases the surface area-to-volume ratio of the drug. According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. sdu.dk Nanosuspensions, which are dispersions of pure drug nanocrystals in a liquid medium, have been shown to significantly enhance the dissolution rate and bioavailability of pyrimethamine. nih.gov In vivo pharmacokinetic studies in rats demonstrated that a pyrimethamine nanosuspension led to a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to conventional suspensions. nih.gov

Furthermore, nanoformulations can enhance absorption by interacting with the gastrointestinal mucosa. The small size of nanoparticles allows for better adhesion to and penetration of the mucosal layer. Some polymeric nanoparticles can also facilitate the opening of tight junctions between intestinal epithelial cells, further promoting drug absorption. The use of surfactants and lipids in nanoformulations like lipid-core nanocapsules can also improve drug solubilization and membrane permeability. researchgate.net

Table 3: Comparison of Pharmacokinetic Parameters for Different Pyrimethamine Formulations

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Plain Pyrimethamine Suspension | Lower | 2 | Lower | nih.gov |

| Marketed Pyrimethamine Suspension | Lower | 2 | Lower | nih.gov |

| Pyrimethamine Nanosuspension | Higher | 0.5 | Higher | nih.gov |

This table summarizes the improved pharmacokinetic profile of pyrimethamine when formulated as a nanosuspension, based on a preclinical study.

Analytical Methodologies for Pyrimethamine and Its Formulations

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, cost-effective, and accessible method for the quantification of pyrimethamine (B1678524). These methods are typically based on the principle of measuring the absorbance of a colored complex formed between the drug and a specific reagent.

One such method involves the reaction of pyrimethamine with 1,2-naphthoquinone-4-sulfonate (NQS) at an elevated temperature to form a colored product that can be measured spectrophotometrically. researchgate.net The absorbance maximum for this product is observed at 483 nm. researchgate.net Another approach utilizes the complexation reaction between pyrimethamine, acting as a π-donor, and chloranilic acid, a π-acceptor, resulting in a colored complex with a maximum absorbance at 520 nm. nih.gov

For simultaneous analysis in combination drug formulations, such as with sulphadoxine, spectrophotometric methods have been developed by leveraging the differential absorbance spectra of the compounds. psu.edu In one dual-wavelength method, wavelengths are selected where the absorbance difference for one drug is zero, allowing for the quantification of the other. psu.edu For pyrimethamine, absorbance is measured at 285.6 nm. psu.edu A multicomponent analysis mode has also been utilized, with sampling wavelengths at 285.6 nm and 273.4 nm for pyrimethamine and sulphadoxine, respectively. psu.edu

The linearity of these spectrophotometric methods has been established over specific concentration ranges, demonstrating their suitability for quantitative analysis.

Table 1: Linearity Data for Spectrophotometric Quantification of Pyrimethamine

| Method | Reagent | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Colorimetric | 1,2-naphthoquinone-4-sulfonate (NQS) | 12–40 | 0.996 researchgate.net |

| Dual Wavelength | - | 3-18 | Not Specified |

| Multicomponent Mode | - | 5-30 | Not Specified |

Chromatographic Techniques

Chromatographic methods are widely employed for the analysis of pyrimethamine due to their high specificity, sensitivity, and ability to resolve the analyte from other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pyrimethamine in both bulk drug and pharmaceutical dosage forms. ijpbs.com Reversed-phase HPLC (RP-HPLC) methods are most common, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. ijpbs.comscirp.orgsemanticscholar.org

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of pyrimethamine and its combination drug partner, sulphadoxine. ijpbs.comtandfonline.com These methods demonstrate good separation and resolution of the analytes. For instance, one method employed a Waters µBondapak C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (75:25 v/v) at a pH of 2.5, achieving elution times of 3.60 minutes for pyrimethamine. tandfonline.com Another method used a Waters X Bridge C18 column with a mobile phase of buffer and acetonitrile (70:30 v/v), resulting in a retention time of 2.89 minutes for pyrimethamine. ijpbs.com

Ion-pairing reversed-phase HPLC has also been utilized for the determination of pyrimethamine in complex matrices like animal feed. nih.gov This method involves the addition of an ion-pairing agent, such as tetramethylammonium (B1211777) chloride, to the mobile phase to enhance the retention and separation of the ionic analyte on the reversed-phase column. nih.gov

Table 2: HPLC Method Parameters for Pyrimethamine Analysis

| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

|---|---|---|---|---|

| Waters µBondapak C18 (39 x 300 mm, 3.6 µm) | Acetonitrile: Phosphate Buffer (75:25 v/v), pH 2.5 | 1.0 | 230 | 3.60 tandfonline.com |

| Waters X Bridge (150 x 4.6 mm, 5 µm) | Buffer: Acetonitrile (70:30 v/v) | 0.9 | 224 | 2.89 ijpbs.com |

| Intersil ODS-3V (250 by 4.6 mm) | Acetonitrile: Water (25:75 v/v) with 0.01 M tetramethylammonium chloride, pH 3.5 | 1.0 | 280 | Not Specified nih.gov |

For the analysis of trace levels of pyrimethamine in biological samples, such as human plasma, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and specificity. nih.govnih.gov This technique couples the high-resolution separation power of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

A method has been developed for the determination of pyrimethamine and sulfadoxine (B1681781) in just 5 μL of human plasma. nih.gov This method utilizes a simple protein precipitation step for sample cleanup, followed by injection into the UHPLC-MS/MS system. nih.gov The use of sub-2 µm particle columns in UHPLC significantly enhances column efficiency, resolution, and sensitivity, while reducing the analytical run time. nih.gov Detection is achieved using an electrospray ionization (ESI) source in positive mode (ESI+) and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. For pyrimethamine, the transition monitored is m/z 249→233. nih.govnih.gov

Table 3: UHPLC-MS/MS Parameters for Pyrimethamine Trace Analysis

| Parameter | Details | Reference |

|---|---|---|

| Sample Volume | 5 µL of human plasma | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

| LC Column | ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm) | nih.govnih.gov |

| Mobile Phase | Water and acetonitrile, both with 0.1% formic acid (gradient elution) | nih.govnih.gov |

| Flow Rate | 0.8 mL/min | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI+) | nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Ion Transition (m/z) | 249→233 | nih.govnih.gov |

High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the simultaneous quantification of pyrimethamine and sulphadoxine in pharmaceutical dosage forms. researchgate.netresearchgate.net This technique involves spotting the sample on a pre-coated silica (B1680970) gel 60F 254 plate, followed by development with a suitable mobile phase. researchgate.net

A validated HPTLC method utilized a mobile phase of chloroform-n-butanol-acetone (6:1.5:2, v/v/v) and densitometric evaluation at 254 nm. researchgate.netresearchgate.net This method achieved good separation with RF values of 0.27 for pyrimethamine. researchgate.net The linearity of the method was established over a concentration range of 100–500 ng per band for pyrimethamine. researchgate.net

Table 4: HPTLC Method Details for Pyrimethamine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60F 254 TLC plates | researchgate.net |

| Mobile Phase | Chloroform-n-butanol-acetone (6:1.5:2, v/v/v) | researchgate.netresearchgate.net |

| Densitometric Wavelength | 254 nm | researchgate.netresearchgate.net |

| RF Value | 0.27 | researchgate.net |

Method Validation Parameters for Research Applications (Accuracy, Precision, Robustness)

Validation of analytical methods is essential to ensure their reliability for research and quality control purposes. Key validation parameters include accuracy, precision, and robustness.

Accuracy is determined by recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For pyrimethamine, accuracy has been demonstrated across various analytical techniques, with mean percentage recoveries typically falling within the acceptable range of 98-102%. ijpbs.comsemanticscholar.orgtandfonline.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Both intraday (repeatability) and interday (intermediate precision) studies are conducted. For pyrimethamine, the %RSD values for precision are consistently low, indicating the high reproducibility of the methods. psu.eduijpbs.comsemanticscholar.org

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Validation Parameters for Pyrimethamine Analytical Methods

| Method | Accuracy (% Recovery) | Precision (%RSD) | Robustness |

|---|---|---|---|

| Spectrophotometry | |||

| Dual Wavelength | Satisfactory psu.edu | Intraday & Interday: 0.63 to 1.97 psu.edu | Rugged psu.edu |

| Multicomponent Mode | Satisfactory psu.edu | Intraday & Interday: 0.63 to 1.97 psu.edu | Rugged psu.edu |

| HPLC | |||

| RP-HPLC | 99.51–100.53 ijpbs.com | < 2 ijpbs.com | Not Specified |

| RP-HPLC | 99.81 ± 1.93 tandfonline.com | Not Specified | Robust tandfonline.com |

| Ion-Pairing HPLC | 100.5–103.5 nih.gov | Within-day: 4.3–7.0; Day-to-day: 5.3 nih.gov | Not Specified |

| RP-HPLC | 98-102 semanticscholar.org | Intraday: 0.449; Interday: 1.022 semanticscholar.org | %RSD < 2 semanticscholar.org |

| UHPLC-MS/MS | |||

| UHPLC-MS/MS | 97.0 ± 1.5 nih.govnih.gov | Not Specified | Not Specified |

| HPTLC |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-naphthoquinone-4-sulfonate (NQS) |

| Acetonitrile |

| Chloroform |

| Chloranilic acid |

| Formic acid |

| n-butanol |

| Phosphate |

| Pyrimethamine |

| Sulphadoxine |

Synergistic and Combination Therapy Research

Molecular Basis of Synergism with Sulfonamides (e.g., Sulfadoxine)

The combination of pyrimethamine (B1678524) and a sulfonamide, such as sulfadoxine (B1681781), is a classic example of synergistic drug action. nih.govgithub.io This synergy arises from the sequential blockade of two distinct enzymes in the folic acid biosynthetic pathway of parasites like Plasmodium falciparum. nih.govgithub.ioyoutube.com Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for parasite survival and replication. patsnap.com

Pyrimethamine's primary target is dihydrofolate reductase (DHFR), an enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate. nih.govpatsnap.comdrugbank.com Sulfonamides, on the other hand, inhibit an earlier enzyme in the pathway, dihydropteroate (B1496061) synthase (DHPS), which is responsible for the synthesis of dihydropteroate from para-aminobenzoic acid (PABA). nih.govgithub.ionih.gov By inhibiting two different steps in the same essential metabolic pathway, the combination of pyrimethamine and sulfadoxine produces a more potent and complete disruption of folic acid synthesis than either drug could achieve alone. youtube.compatsnap.com This sequential blockade is the molecular foundation of their synergistic interaction. github.io

The synergistic effect is particularly crucial in cases of low-level resistance to pyrimethamine. For instance, the presence of one or two mutations in the dhfr gene, which can confer moderate resistance to pyrimethamine, may be offset by the synergistic action of sulfadoxine, especially if the parasite's DHPS enzyme remains sensitive to the sulfonamide. nih.gov

Interactive Table: Enzymes Targeted by Pyrimethamine and Sulfadoxine in the Folic Acid Pathway

| Drug | Target Enzyme | Function in Pathway |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Converts dihydrofolate to tetrahydrofolate |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Synthesizes dihydropteroate from PABA |

Combination Approaches for Overcoming Drug Resistance

The development of resistance to pyrimethamine is a significant clinical concern, primarily driven by point mutations in the gene encoding the DHFR enzyme. nih.govnih.gov The most critical mutation occurs at codon 108, changing serine to asparagine (S108N), which confers a moderate level of resistance. nih.govnih.gov Additional mutations at other codons, such as N51I and C59R, can lead to higher levels of resistance. nih.govnih.gov

Combination therapy is a cornerstone strategy to combat the emergence and spread of drug-resistant parasites. tandfonline.comnih.gov The rationale is that if a parasite develops resistance to one drug in the combination, the other drug, acting on a different target, can still effectively clear the infection. youtube.com This reduces the probability of selecting for and amplifying resistant strains.

The combination of pyrimethamine with sulfadoxine (SP) has been widely used, but its effectiveness has been compromised by the emergence of parasites with mutations in both the dhfr and dhps genes. nih.govasm.org Studies have shown that the presence of triple mutations in the dhfr gene can confer a high level of pyrimethamine resistance that may not be overcome by the synergistic effect of sulfadoxine. nih.gov This has necessitated the exploration of alternative combination therapies.

Artemisinin-based combination therapies (ACTs) have become the frontline treatment for malaria in many regions. youtube.comiddo.org These regimens combine a potent and fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. youtube.com While pyrimethamine-sulfadoxine is not typically the first-choice partner drug for artemisinin in areas with high resistance, the principle of combination therapy remains central to modern antimalarial strategies. nih.gov

**Interactive Table: Key Mutations Associated with Pyrimethamine Resistance in *P. falciparum***

| Mutation in DHFR Gene | Amino Acid Change | Level of Pyrimethamine Resistance |

| S108N | Serine to Asparagine | Moderate |

| N51I | Asparagine to Isoleucine | Increased (in combination with S108N) |

| C59R | Cysteine to Arginine | Increased (in combination with S108N) |

| I164L | Isoleucine to Leucine | High (in combination with other mutations) |

Rational Design of Novel Combination Regimens

The growing threat of multidrug resistance has spurred efforts in the rational design of new combination therapies and novel drug candidates that can overcome existing resistance mechanisms. nih.govnih.gov This approach leverages our understanding of the molecular targets of drugs and the mechanisms of resistance to create more effective and durable treatments.

One strategy involves the design of new inhibitors that are effective against both wild-type and mutant forms of the target enzyme. For example, researchers have used homology modeling of the 3D structure of P. falciparum DHFR-TS to design and synthesize pyrimethamine analogues. nih.gov Some of these novel compounds have shown improved inhibitory activity against parasite lines with double mutations in the DHFR enzyme compared to pyrimethamine itself. nih.gov

Another approach is the development of triple combination therapies. nih.govyoutube.com The idea is that combining three drugs with different mechanisms of action can further enhance efficacy and delay the development of resistance. youtube.com Clinical trials are underway to evaluate the safety and efficacy of triple ACTs, which combine a standard ACT with an additional partner drug. nih.gov

Furthermore, drug repurposing and the exploration of novel drug combinations are active areas of research. For instance, studies have investigated the synergistic potential of combining pyrimethamine with drugs like venetoclax (B612062) for other diseases, highlighting the potential for pyrimethamine to be a component of new combination regimens beyond its traditional use. youtube.com The rational design of combination therapies also considers the pharmacokinetic properties of the drugs to ensure that they act in concert to effectively clear the infection. who.int

Interactive Table: Strategies in Rational Design of Pyrimethamine-based Therapies

| Strategy | Approach | Example |

| Novel Inhibitor Design | Synthesize analogues effective against mutant enzymes. | m-chloro analogue of pyrimethamine with improved activity against resistant DHFR. nih.gov |

| Triple Combination Therapy | Combine three drugs with different mechanisms of action. | Dihydroartemisinin-piperaquine-mefloquine. nih.gov |

| Drug Repurposing | Investigate new combinations with existing drugs. | Pyrimethamine and venetoclax for HMA-resistant MDS. youtube.com |

Emerging Research Avenues and Future Directions

Mechanistic Investigations of Drug Repurposing Applications

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route to novel treatments. Pyrimethamine (B1678524) has emerged as a significant candidate in this field, with a growing body of research investigating its potential in non-parasitic diseases, particularly in oncology. nih.govoup.com

The primary mechanism underpinning pyrimethamine's repurposed applications is its ability to inhibit human dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids. aacrjournals.orgnih.gov While its affinity for human DHFR is lower than for the parasitic enzyme, it is sufficient to disrupt folate metabolism in rapidly proliferating cells, such as cancer cells. aacrjournals.orgnih.gov This inhibition leads to a depletion of essential precursors for DNA and RNA synthesis, ultimately hindering cell growth and proliferation. aacrjournals.orgnih.gov

A significant focus of repurposing research has been on pyrimethamine's role as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. nih.govnih.govnih.gov Persistently activated STAT3 is a hallmark of many cancers, promoting tumor growth, survival, and metastasis. oup.comnih.govnih.gov Studies have shown that pyrimethamine can inhibit STAT3 transcriptional activity, not by directly targeting its phosphorylation or DNA binding, but as a downstream consequence of DHFR inhibition. nih.govnih.gov This novel mechanism of STAT3 inhibition has positioned pyrimethamine as a potential therapeutic for a variety of STAT3-driven cancers. nih.govnih.gov

Beyond its direct effects on cancer cells, pyrimethamine has also demonstrated immunomodulatory properties. Research in colorectal cancer has shown that pyrimethamine can enhance CD8+ T-cell mediated cytotoxicity. nih.govnih.gov It appears to achieve this by increasing the release of cytotoxic granules, thereby boosting the immune system's ability to recognize and eliminate tumor cells. nih.gov This dual action of directly inhibiting tumor growth and enhancing the anti-tumor immune response makes it a particularly attractive candidate for cancer therapy.

Furthermore, pyrimethamine's potential extends to non-cancerous conditions. For instance, its ability to modulate STAT signaling pathways is being investigated for the treatment of adult polycystic kidney disease.

Exploration of Pyrimethamine's Role in Modulating Complex Cellular Pathways

The anticancer effects of pyrimethamine are not limited to its inhibition of DHFR and STAT3. Research is increasingly uncovering its ability to modulate a complex network of cellular pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis and Autophagy:

Studies in chronic myelogenous leukemia (CML) have revealed that pyrimethamine can trigger both apoptosis (programmed cell death) and autophagy (a cellular recycling process). elsevierpure.comnih.govnih.govmdpi.com The interplay between these two pathways is complex; targeted inhibition of autophagy has been shown to sensitize tumor cells to pyrimethamine-induced apoptosis. elsevierpure.comnih.gov This suggests that a combination therapy approach, using pyrimethamine with an autophagy inhibitor, could be a promising strategy for treating certain cancers. nih.gov The induction of apoptosis by pyrimethamine is mediated through the activation of caspases, key enzymes in the apoptotic cascade. aacrjournals.org

Modulation of the p38MAPK-p53 Axis:

In colorectal cancer cells, pyrimethamine has been shown to activate the p38 mitogen-activated protein kinase (p38MAPK) pathway. nih.gov This activation, in turn, leads to the phosphorylation and activation of the tumor suppressor protein p53. nih.govresearchgate.net The p38MAPK-p53 signaling axis is known to be involved in inducing cellular senescence, a state of irreversible growth arrest. nih.govnih.gov By activating this pathway, pyrimethamine can effectively halt the proliferation of cancer cells. nih.gov

Inhibition of the NF-κB Pathway:

In the context of prostate cancer, pyrimethamine has been found to inhibit the p38-NF-κB signaling pathway. nih.gov The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. By suppressing this pathway, pyrimethamine can exert antiproliferative and pro-apoptotic effects. nih.govresearchgate.net

These findings highlight the multifaceted nature of pyrimethamine's mechanism of action, extending beyond its well-established role as a DHFR inhibitor. Its ability to modulate multiple, interconnected cellular pathways contributes to its broad-spectrum anticancer activity.

Advanced Computational Modeling for Expedited Drug Discovery and Optimization

The development of new drugs is a time-consuming and expensive process. Advanced computational modeling techniques are increasingly being employed to expedite drug discovery and optimization by predicting the properties and activities of new compounds. doi.org In the context of pyrimethamine research, these in silico methods are proving invaluable for designing and evaluating novel derivatives with enhanced efficacy and specificity.

Molecular Docking and Structure-Based Design:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net This method has been extensively used to study the interaction of pyrimethamine and its analogues with its target enzyme, DHFR. nih.govnih.govnih.gov By understanding the binding modes and key interactions, researchers can design new derivatives with improved affinity and inhibitory activity. For example, docking studies have helped identify specific residues in the DHFR active site that are crucial for pyrimethamine binding, providing a roadmap for designing more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. doi.org These models can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on pyrimethamine analogues have been used to develop models that can predict their inhibitory activity against Plasmodium falciparum DHFR. doi.org

ADME/Tox Prediction:

In silico models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of new drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures in drug development.

The integration of these computational tools into the drug discovery pipeline is accelerating the development of next-generation pyrimethamine-based therapies.

Development of Next-Generation Pyrimethamine-based Compounds with Enhanced Efficacy and Specificity

Building on the insights gained from mechanistic studies and computational modeling, researchers are actively developing next-generation pyrimethamine-based compounds with improved therapeutic properties. The goal is to enhance their efficacy against cancer cells while minimizing their effects on healthy cells, thereby reducing potential side effects.

One approach involves the synthesis and evaluation of a wide range of pyrimethamine analogues. nih.gov By systematically modifying the chemical structure of pyrimethamine, scientists aim to create new compounds with increased potency and selectivity for human DHFR or other cancer-relevant targets. For instance, a series of 36 pyrimethamine analogues were synthesized and tested for their ability to inhibit DHFR and reduce the viability of breast cancer cells. nih.gov From this screen, several lead candidates with potent DHFR engagement in cells were identified, representing promising starting points for further development. nih.gov

Another strategy focuses on designing dual-target inhibitors. Research has shown that pyrimethamine can inhibit both DHFR and thymidine (B127349) phosphorylase (TP), an enzyme involved in tumor metastasis. aacrjournals.org This dual-targeting capability may contribute to its ability to inhibit both tumor proliferation and spread. aacrjournals.org The development of new compounds that are optimized to inhibit both of these targets could lead to more effective anticancer agents.

Furthermore, efforts are underway to create pyrimethamine derivatives that can overcome drug resistance. Resistance to pyrimethamine in malaria is often caused by mutations in the parasite's DHFR enzyme. nih.gov By designing compounds that can effectively inhibit these mutant forms of DHFR, it may be possible to develop new therapies that are active against resistant strains.

The development of these next-generation pyrimethamine-based compounds holds great promise for the future of cancer therapy and other diseases. Through a combination of rational drug design, chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of this versatile molecule may soon be realized.

Q & A

Q. What is the molecular mechanism of action of pyrimethamine isethionate against protozoan parasites, and how can this be validated experimentally?

this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis, thereby disrupting nucleotide synthesis in parasites. To validate this mechanism:

- Use in vitro enzyme inhibition assays with recombinant DHFR proteins and measure IC50 values via spectrophotometric analysis of NADPH oxidation .

- Compare mutant (DHFR-resistant) and wild-type parasite strains in cell culture to confirm target specificity .

Q. How are combination therapies (e.g., pyrimethamine + sulfadiazine) optimized for synergistic efficacy in Pneumocystis carinii infections?

- Design dose-response matrices to quantify synergy using the Chou-Talalay combination index method. For example, test fixed ratios of pyrimethamine:sulfadiazine in murine models and assess parasite burden via qPCR or histopathology .

- Monitor adverse effects (e.g., hematologic toxicity) through serial CBC analyses to balance efficacy and safety .

Q. What experimental models are suitable for evaluating this compound’s anti-parasitic activity?

- Neospora caninum tachyzoites : Use monoclonal antibody-based EIAs to quantify inhibitory effects at varying drug concentrations. Linear regression of optical density data can determine dose-response relationships .

- Leishmania spp. : Apply lesion reduction assays in hamster models, calculating percentage lesion suppression relative to untreated controls .

Q. How can in vitro cytotoxicity of this compound formulations be assessed for therapeutic development?

- Use specular microscopy and TUNEL assays to quantify apoptosis in human corneal endothelial cells exposed to topical formulations .

- Compare IC50 values for parasitic vs. mammalian cells to establish therapeutic indices .

Advanced Research Questions

Q. How can pharmacokinetic challenges (e.g., variable bioavailability) in this compound dosing regimens be addressed?

- Conduct population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) to identify covariates (e.g., renal function, drug interactions) influencing plasma concentrations .

- Validate optimized dosing protocols in Phase II trials with therapeutic drug monitoring (TDM) .

Q. What methodologies resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

- Perform systematic reviews with meta-analysis to quantify heterogeneity sources (e.g., parasite strain variability, host immune status) .

- Use machine learning (e.g., random forest models) to identify predictive biomarkers bridging in vitro potency and clinical outcomes .

Q. How can formulation challenges (e.g., skin irritation in topical PMD isethionate creams) be mitigated for cutaneous leishmaniasis?

- Develop controlled-release systems (e.g., chitosan-coated niosomes) to reduce irritation while maintaining efficacy. Compare in vivo absorption profiles using Franz diffusion cells and HPLC quantification .

- Test alternative salts (e.g., free base vs. isethionate) for improved tolerability in human epidermal models .

Q. What experimental designs are optimal for studying this compound resistance mechanisms?

- Apply whole-genome sequencing of resistant parasite isolates to identify DHFR mutations. Validate causality via CRISPR-Cas9 gene editing and enzyme kinetics assays .

- Use competitive fitness assays in mixed-strain infections to assess resistance-associated fitness costs .

Q. How can mixed-methods research frameworks address gaps in this compound’s clinical translation?

- Quantitative : Conduct RCTs comparing pyrimethamine-based regimens to standard care, with primary endpoints like parasite clearance time .

- Qualitative : Perform thematic analysis of patient interviews to identify barriers to adherence (e.g., side effects) .

- Integrate findings using a convergent parallel design to refine treatment guidelines .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

- Apply Bayesian logistic regression to model toxicity probability across dose levels, incorporating prior data from analogous compounds .

- Use time-to-event analysis (Cox proportional hazards) for delayed adverse effects (e.g., pancreatitis) in longitudinal cohorts .

Methodological Guidance

- For contradictory data : Reconcile discrepancies by stratifying analyses by study design (e.g., in vitro vs. animal models) and applying sensitivity analysis .

- For formulation optimization : Prioritize Quality by Design (QbD) principles, using D-optimal experimental designs to evaluate critical variables (e.g., surfactant concentration, viscosity modifiers) .